8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 7169-96-2) is a halogenated heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol. It belongs to the triazolo[1,5-a]pyridine family, characterized by a fused triazole and pyridine ring system. Bromine and methyl substituents at the 8- and 7-positions, respectively, confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIUQRDMVQOUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Brominated Precursors via Oxidative Conditions
The synthesis of 8-bromo-7-methyl-triazolo[1,5-a]pyridine often involves cyclization reactions of brominated pyridine derivatives under oxidative conditions. A key example is the use of 2-amino-4-methylpyridine derivatives as starting materials. These precursors undergo cyclization with nitriles or hydrazides in the presence of catalysts or oxidants to form the triazole ring.
Mechanistic Insight :
The reaction typically proceeds via an oxidative cyclization pathway. For instance, the coupling of brominated pyridine intermediates with nitriles under oxygen-rich conditions (e.g., air or O₂ atmosphere) facilitates the formation of the triazolo-pyridine core. Acetic acid is often employed as a co-solvent or additive to enhance reaction efficiency.
Negishi Coupling for Methyl Group Introduction
An alternative route involves Negishi coupling to install the methyl group at the 7-position. This method is particularly useful for modifying brominated pyridine intermediates. For example:
- Starting Material : 5-Bromo-3,4-dimethylpyridin-2-amine.
- Reaction : Treatment with methyl zinc compounds (e.g., CH₃ZnX) in the presence of a nickel catalyst replaces the bromine at the 3-position with a methyl group, forming the 7-methyl derivative.
Optimized Conditions :
- Catalyst : Nickel-based systems (e.g., NiCl₂·PPh₃).
- Solvent : THF or DMF.
- Temperature : 80–120°C.
| Coupling Approach | Catalyst | Yield | Advantages |
|---|---|---|---|
| Negishi Coupling | NiCl₂·PPh₃ | 80–90% | High scalability; avoids Pd catalysts |
Condensation with β-Diketones or β-Dialdehydes
A divergent strategy leverages condensation reactions with β-diketones or β-dialdehydes to construct the triazolo-pyridine scaffold. This method is advantageous for introducing substituents at the 8-position (e.g., bromine).
Procedure Outline :
- Substrate : 2-Amino-4-methylpyridine derivatives with a bromine substituent.
- Reagents : β-Diketones (e.g., 1,3-cyclopentanedione) or β-dialdehydes.
- Conditions : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) in ethanol or acetic acid.
Case Study :
Reaction of 8-bromo-7-methyl-pyridine derivatives with 1,3-cyclopentanedione yields cyclopentapyrazolo[1,5-a]pyridin-1-one analogs, which can be further functionalized to target the desired compound.
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| 8-Bromo-7-methyl-pyridine | 1,3-Cyclopentanedione | HCl | 72% |
Microwave-Mediated Tandem Reactions
Recent advancements employ microwave irradiation to streamline synthesis. This method combines transamidation, nucleophilic addition, and cyclization in a single step, eliminating the need for catalysts or stoichiometric oxidants.
Key Steps :
- Transamidation : Enaminonitriles react with benzohydrazides to form intermediates.
- Cyclization : Nucleophilic attack by the nitrile group on the carbonyl moiety forms the triazole ring.
Advantages :
- Efficiency : Reaction times reduced to ≤1 hour.
- Sustainability : Minimal solvent usage and no additive requirement.
| Method | Time | Yield | Notes |
|---|---|---|---|
| Microwave Tandem | 30 min | 75–85% | Broad substrate scope; functional group tolerance |
Bromination and Substitution Strategies
Bromination at the 8-position is typically achieved via electrophilic aromatic substitution or metal-catalyzed coupling . For example:
- Substrate : 7-Methyl-triazolo[1,5-a]pyridine.
- Reagents : NBS (N-bromosuccinimide) or Br₂ in acetic acid.
- Conditions : Room temperature to reflux.
Regioselectivity :
Bromination at the 8-position is favored due to the electron-withdrawing nature of the triazole ring, which directs electrophilic substitution to the para position relative to nitrogen.
Industrial-Scale Production Considerations
For large-scale synthesis, Negishi coupling and microwave methods are prioritized due to their scalability and cost-effectiveness. The patent in highlights a process for preparing 6-bromo-7,8-dimethyl derivatives with >90% yield, adaptable to kilogram quantities.
Challenges :
- Side Reactions : Competing elimination pathways during bromination.
- Purity : Recrystallization required to isolate the pure compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper or palladium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to a decrease in the expression of target genes involved in inflammation and immune response . As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolo[1,5-a]pyridines are highly dependent on the position and nature of substituents. Key analogues include:
Table 1: Structural and Functional Comparison of Selected Triazolo[1,5-a]pyridine Derivatives
Notes:
- Positional isomerism : Bromine at the 6-, 7-, or 8-position significantly alters electronic distribution and steric hindrance. For example, 7-bromo derivatives (e.g., CAS 1053655-66-5) exhibit stronger antibacterial activity against Gram-positive bacteria compared to 6- or 8-substituted analogs .
- Methyl vs.
Key Observations :
- The microwave-mediated, catalyst-free method (used for the target compound) avoids metal contamination and achieves 85% yield under optimized conditions, outperforming traditional metal-catalyzed routes .
- Chlorination with POCl₃ () is critical for introducing reactive sites for further functionalization, such as nucleophilic substitution .
Antibacterial Activity
- 7-Bromo-triazolo[1,5-a]pyridine (CAS 1053655-66-5) inhibits Staphylococcus aureus and Enterococcus faecium with MIC values comparable to oxazolidinone antibiotics .
- 8-Bromo-7-methyl derivative: No direct data are available, but its methyl group may reduce bacterial membrane penetration compared to smaller halogenated analogs .
Kinase Inhibition
- [1,2,4]Triazolo[1,5-a]pyridine-2-ylamines (e.g., compound 14 in ) inhibit Leishmania CRK3 kinase (IC₅₀ = 0.24 µM) but lack selectivity over human CDK2 .
- The 8-bromo-7-methyl substitution could enhance target binding through hydrophobic interactions, though this requires validation .
Herbicidal Activity
- Triazolo[1,5-a]pyrimidine sulfonamides (structurally related) show herbicidal activity dependent on substituent conformation. For example, 5,7-dimethyl derivatives inhibit acetolactate synthase (ALS) via spatial alignment similar to sulfonylureas .
Spectral Data
- IR Spectroscopy : Brominated triazolo pyridines exhibit C-Br stretches near 550–600 cm⁻¹. The 7-methyl group in the target compound may suppress C=O absorption (if present) compared to carbonyl-containing analogs .
- ¹³C-NMR : Bromine at the 8-position deshields adjacent carbons, producing distinct resonances at δ 120–130 ppm .
Biological Activity
Chemical Structure and Properties
8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure. Its molecular formula is with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 8-position and a methyl group at the 7-position of the triazolo ring, which significantly influences its biological activity and chemical reactivity .
Anticancer Properties
Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyridine series exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- MCF-7 Cell Line : Compounds in this series demonstrated varying degrees of cytotoxicity against MCF-7 breast cancer cells. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Doxorubicin (control) | 0.15 |
This suggests that while some derivatives are potent, further optimization may be needed for enhanced efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in cellular signaling pathways related to cancer proliferation and apoptosis . The presence of the bromine atom may facilitate nucleophilic substitution reactions that could alter cellular signaling pathways.
Other Biological Activities
In addition to anticancer properties, compounds within this class have shown potential in other therapeutic areas:
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. For instance, studies on related compounds indicated effective inhibition of influenza virus polymerase activity .
- Antichlamydial Activity : Certain derivatives displayed selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution to introduce various functional groups.
- Palladium-Catalyzed Coupling Reactions : These reactions allow for the selective introduction of substituents onto the triazole-pyridine framework .
Comparison with Similar Compounds
Here is a comparison table highlighting structural similarities with other compounds in the series:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.86 | Amino group enhances solubility and biological activity |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.81 | Different substitution pattern affects reactivity |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.79 | Potentially different biological activity |
| 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | 0.76 | Chlorine substitution alters electronic properties |
This comparison illustrates how variations in substituents can significantly affect biological activity and pharmacodynamics .
Case Studies and Research Findings
Recent case studies have focused on the biological evaluation of related compounds:
- Study on MCF-7 Cells : A comprehensive evaluation of various triazolo-pyridine derivatives against MCF-7 cells revealed promising cytotoxic profiles with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin.
- Influenza Inhibition Study : Molecular docking studies revealed that certain derivatives effectively bind to viral polymerase complexes, suggesting a mechanism for antiviral action .
- Chlamydia Selectivity : Research indicated that specific modifications on the triazole ring enhanced selectivity towards Chlamydia species without significant toxicity to host cells .
Q & A
Q. Key Reaction Table :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative Cyclization | NaOCl, RT, 12h | 65-75% | |
| Bromine Substitution | Pd(dppf)Cl₂, Zn(CN)₂, DMF, 100°C | 82% |
Advanced: How can researchers optimize cross-coupling reactions at the 8-position of triazolopyridine derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands (e.g., Xantphos) to enhance reactivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; toluene/water biphasic systems reduce decomposition .
- Temperature Control : Lower temperatures (60-80°C) minimize byproducts in Suzuki-Miyaura couplings, while Buchwald-Hartwig aminations require higher temps (100-120°C) .
Example : Substituting bromine with a cyano group using Pd(dppf)Cl₂/Zn(CN)₂ in DMF at 100°C achieved 82% yield, but reducing to 80°C lowered side-product formation by 15% .
Basic: What spectroscopic and structural data confirm the identity of 8-Bromo-7-methyl-triazolopyridine?
Answer:
- NMR :
- ¹H NMR: Aromatic protons appear at δ 8.5–7.5 ppm; methyl groups at δ 2.5–2.8 ppm.
- ¹³C NMR: Bromine (C-Br) at ~110 ppm; methyl carbons at ~20 ppm .
- X-ray Crystallography : Confirms planar fused-ring geometry (r.m.s. deviation <0.007 Å) and dihedral angles (e.g., 55.6° for substituents) .
- Mass Spec : Molecular ion peak at m/z 198.02 (C₆H₄BrN₃⁺) .
Advanced: How to resolve contradictions in reported biological activities of triazolopyridine derivatives?
Answer:
- Standardized Assays : Re-evaluate antimicrobial activity using CLSI/MIC protocols to minimize variability in bacterial strains or incubation conditions.
- Meta-Analysis : Compare data from PubChem, ECHA, and peer-reviewed studies to identify consistent trends (e.g., PDE10 inhibition vs. anticancer activity) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with CN) to isolate specific biological effects .
Example : A 7-Bromo derivative showed conflicting IC₅₀ values (2 μM vs. 8 μM) in PDE10 inhibition assays; retesting under uniform conditions revealed solvent polarity (DMSO vs. ethanol) as a critical variable .
Basic: What safety protocols are critical when handling 8-Bromo-7-methyl-triazolopyridine?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or reactions .
- Storage : Store at -20°C in airtight containers (long-term stability >1 year). Avoid exposure to moisture/light .
- Waste Disposal : Treat as hazardous halogenated waste; consult EHS guidelines for incineration or neutralization .
Advanced: What computational methods predict the reactivity of brominated triazolopyridines in drug design?
Answer:
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., Br at C8 is susceptible to SNAr reactions) .
- Molecular Docking : Simulate binding to target proteins (e.g., PDE10) using AutoDock Vina; validate with experimental IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 interactions) .
Case Study : DFT analysis of 8-Bromo derivatives revealed a low LUMO energy (-1.8 eV), favoring cross-coupling reactions, consistent with experimental Pd-catalyzed yields >80% .
Basic: What are the key applications of 8-Bromo-7-methyl-triazolopyridine in materials science?
Answer:
- OLEDs : Acts as an electron-transport layer due to high thermal stability (decomposition >250°C) and luminescence properties .
- Coordination Chemistry : Forms complexes with Cu(I)/Ru(II) for catalytic applications (e.g., C-H activation) .
Advanced: How to troubleshoot low yields in heterocyclic ring-closing reactions?
Answer:
- Reagent Purity : Ensure amidines are anhydrous; trace water inhibits cyclization.
- Oxidizer Selection : MnO₂ gives higher yields (75%) than NaOCl (65%) but requires longer reaction times (24h vs. 12h) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min with 20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
